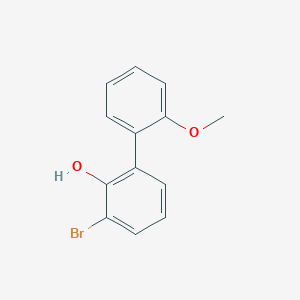
3-Bromo-2'-methoxy-biphenyl-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2'-methoxy-biphenyl-2-OL is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of biphenyl, which is a common organic compound found in many industrial and consumer products. The synthesis method of this compound is complex, and it requires a high level of technical expertise.
Mécanisme D'action
The mechanism of action of 3-Bromo-2'-methoxy-biphenyl-2-OL involves its binding to specific GPCRs, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action depends on the specific GPCR targeted by the compound and the cellular context. Studies have shown that this compound can modulate the activity of GPCRs involved in various physiological processes such as pain perception, inflammation, and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific GPCR targeted by the compound. Studies have shown that this compound can modulate the activity of GPCRs involved in pain perception, inflammation, and cancer progression. In addition, the compound has been shown to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-2'-methoxy-biphenyl-2-OL in lab experiments is its high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and structure. However, the synthesis method of the compound is complex, and it requires a high level of technical expertise. In addition, the compound may have off-target effects or interact with other proteins, leading to potential confounding factors in experiments.
Orientations Futures
There are many potential future directions for research on 3-Bromo-2'-methoxy-biphenyl-2-OL. One area of research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Another area of research could focus on identifying new GPCRs targeted by the compound and elucidating their physiological function. In addition, further studies could investigate the potential therapeutic applications of this compound in neurodegenerative diseases and cancer. Overall, the compound has great potential for advancing our understanding of GPCR function and developing new therapies for various diseases.
Méthodes De Synthèse
The synthesis method of 3-Bromo-2'-methoxy-biphenyl-2-OL involves the reaction of 3-bromo-2'-methoxybiphenyl with sodium hydroxide and 2-chlorophenol in the presence of a catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and it requires careful monitoring of temperature and reaction time. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-Bromo-2'-methoxy-biphenyl-2-OL has been widely used in scientific research for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cell signaling and are involved in many physiological processes such as neurotransmission, hormone regulation, and immune response. This compound has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and structure.
Propriétés
IUPAC Name |
2-bromo-6-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMGJJWRASTQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628474 |
Source


|
| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141778-86-1 |
Source


|
| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


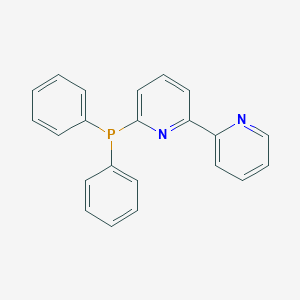
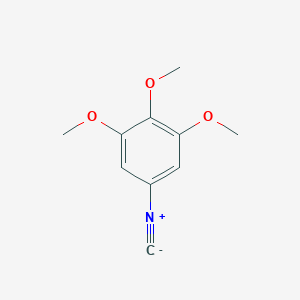
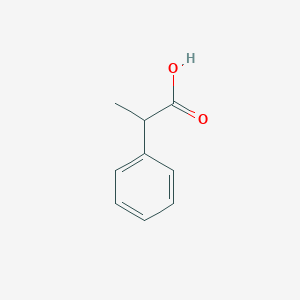

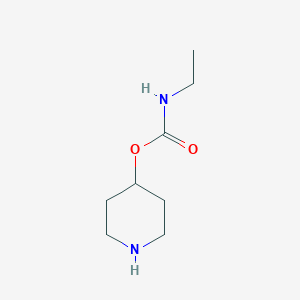
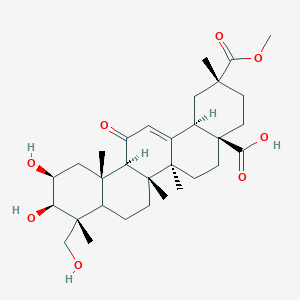



![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)


